Boryltrimethylaminium
Description
Boryltrimethylaminium, also known as trimethylamine-borane (1:1), is a coordination compound formed by the Lewis acid-base interaction between trimethylamine (N(CH₃)₃) and borane (BH₃). Its molecular formula is C₃H₁₂BN (molecular weight: 72.945 g/mol), and it is registered under CAS number 75-22-9 . The compound adopts a tetrahedral geometry, with nitrogen donating electron density to the electron-deficient boron atom. This adduct is notable for its stability compared to free borane, making it a valuable reagent in organic synthesis for reductions, hydroboration reactions, and as a precursor for boron-containing materials .
Properties
IUPAC Name |
boranyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11BN/c1-5(2,3)4/h4H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMCRXUHAWPWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11BN+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Primary Applications |
|---|---|---|---|---|
| This compound | C₃H₁₂BN | 72.945 | Amine-borane adduct | Organic reductions, boron delivery |
| Acetyltrimethylammonium Br | C₅H₁₂NO·Br | 214.06 | Quaternary ammonium salt | Surfactants, phase-transfer catalysis |
| (6-Bromohexyl)-TMA Br | C₉H₁₉Br₂N | 329.97 | Alkylammonium salt | Pharmaceutical synthesis |
| Arylboronic Acid | C₉H₁₂BNO₃ | 193.01 | Trivalent boron | Suzuki couplings, drug discovery |
| Titanium Borylimido | Ti(NR)Cl₂(L)ₙ | Variable | Metal-ligand complex | Catalysis, C–H activation |
Research Findings and Key Insights
- Stability : this compound’s stability under ambient conditions surpasses that of free borane, enabling safer handling in syntheses .
- Reduction Efficiency : Compared to ammonia borane (NH₃·BH₃), this compound releases hydrogen at higher temperatures, making it preferable for controlled reductions .
- Divergent Reactivity : While quaternary ammonium salts excel in ionic interactions, this compound’s boron center enables unique pathways, such as hydroboration of alkenes .
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